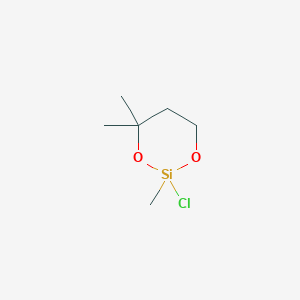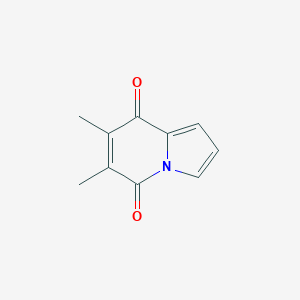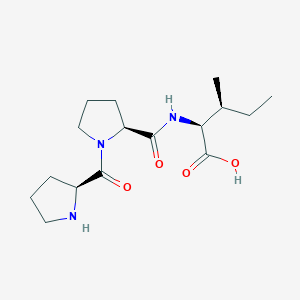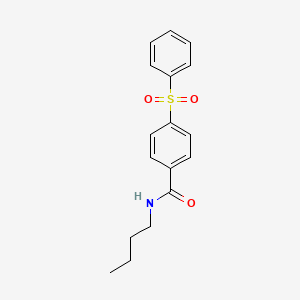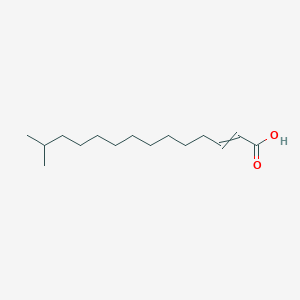
13-Methyltetradec-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Methyltetradec-2-enoic acid is an alpha, beta-unsaturated monocarboxylic acid. It is structurally characterized by a cis-2-tetradecenoic acid backbone, where one of the hydrogens at position 13 is replaced by a methyl group
Preparation Methods
The synthesis of 13-methyltetradec-2-enoic acid typically involves organic synthesis techniques. One common method includes the coupling of specific reagents under controlled conditions. For instance, the coupling of (E)-13-methyltetradec-2-enoic acid using standard coupling conditions for solid-phase peptide synthesis (SPPS) has been documented . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
13-Methyltetradec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various alcohols.
Scientific Research Applications
13-Methyltetradec-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological systems, including its interaction with enzymes and other biomolecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 13-methyltetradec-2-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in the context of cancer therapy, the compound induces apoptosis by interacting with cellular pathways that regulate cell death . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
13-Methyltetradec-2-enoic acid can be compared with other similar compounds, such as:
13-Methyltetradecanoic acid: This compound is a saturated fatty acid, differing from this compound by the absence of a double bond.
2-Tetradecenoic acid: This compound lacks the methyl group at position 13, making it structurally simpler.
Properties
CAS No. |
115730-93-3 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
13-methyltetradec-2-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h11,13-14H,3-10,12H2,1-2H3,(H,16,17) |
InChI Key |
HNGBGNIRFVZXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B14292090.png)
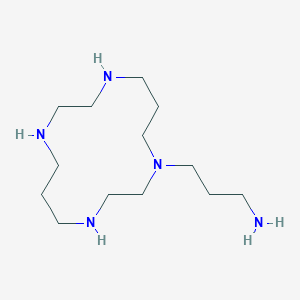
![4-[(5-Methylheptyl)oxy]-4'-octyl-1,1'-biphenyl](/img/structure/B14292103.png)
![Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-](/img/structure/B14292108.png)
![[(1-Nitropropyl)sulfanyl]benzene](/img/structure/B14292113.png)
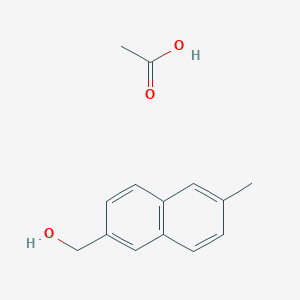
![2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14292126.png)
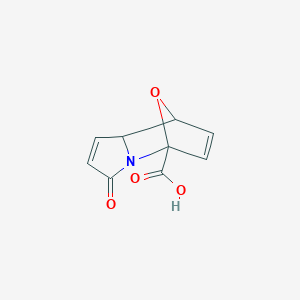

![1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene](/img/structure/B14292138.png)
